N-Methyl Substitution Reduces Hydrogen-Bond Donor Count and Modulates Lipophilicity vs. Des-Methyl Analog
[(2-Iodo-benzyl)-methyl-amino]-acetic acid possesses one hydrogen-bond donor (HBD), compared with two HBDs for the des-methyl comparator N-(2-iodobenzyl)glycine (CAS 1353977-48-6) . The measured LogP of the target compound is 1.81 versus a calculated LogP of approximately 2.44 for the des-methyl analog , yielding a LogP reduction of approximately 0.63 log units. The TPSA of the target compound is 40.54 Ų ; the des-methyl TPSA is reported as 49.30 Ų [1]. Reducing HBD count from 2 to 1 and lowering TPSA below 60–70 Ų are established predictors of enhanced passive CNS permeation [2]. For CNS-targeted programs where brain exposure is critical, the N-methylated scaffold provides a quantifiable physicochemical advantage over the des-methyl analog that would require extensive synthetic re-optimization if substitution were attempted.
| Evidence Dimension | Hydrogen-bond donor count, LogP, TPSA |
|---|---|
| Target Compound Data | HBD = 1; LogP = 1.81; TPSA = 40.54 Ų |
| Comparator Or Baseline | N-(2-Iodobenzyl)glycine (CAS 1353977-48-6): HBD = 2; LogP ~ 2.44; TPSA = 49.30 Ų |
| Quantified Difference | ΔHBD = -1; ΔLogP ≈ -0.63; ΔTPSA ≈ -8.76 Ų |
| Conditions | Physicochemical properties from vendor technical datasheets and cheminformatics databases |
Why This Matters
The reduced HBD count and lower TPSA predict improved CNS penetration, making the N-methylated compound the more suitable choice for neuroscience-focused medicinal chemistry programs without additional synthetic modification.
- [1] Plantaedb. 4-Iodo-N-methylphenylalanine (C10H12INO2). TPSA 49.30 Ų. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
